(E)-2-methyl-N-((5-methylisoxazol-4-yl)methyl)-3-phenylacrylamide

Description

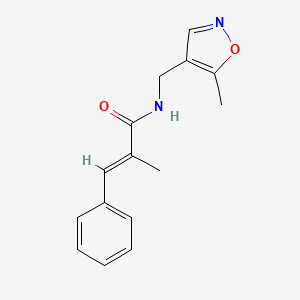

(E)-2-methyl-N-((5-methylisoxazol-4-yl)methyl)-3-phenylacrylamide is an acrylamide derivative characterized by its stereospecific E-configuration, a phenyl group at the 3-position, and a methyl-substituted isoxazole moiety attached via a methylene bridge to the amide nitrogen.

Properties

IUPAC Name |

(E)-2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11(8-13-6-4-3-5-7-13)15(18)16-9-14-10-17-19-12(14)2/h3-8,10H,9H2,1-2H3,(H,16,18)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQIFLOHWFGUPV-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)C(=CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NO1)CNC(=O)/C(=C/C2=CC=CC=C2)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methyl-N-((5-methylisoxazol-4-yl)methyl)-3-phenylacrylamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of appropriate precursors under controlled conditions.

Coupling with Acrylamide: The isoxazole derivative is then coupled with an acrylamide derivative under suitable conditions to form the desired compound. This step may involve the use of coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methyl-N-((5-methylisoxazol-4-yl)methyl)-3-phenylacrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler compounds with fewer functional groups.

Scientific Research Applications

(E)-2-methyl-N-((5-methylisoxazol-4-yl)methyl)-3-phenylacrylamide has several applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: For studying the interactions of isoxazole-containing compounds with biological targets.

Medicine: Potential use in drug discovery and development due to its unique structure.

Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (E)-2-methyl-N-((5-methylisoxazol-4-yl)methyl)-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analog 1: (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (Compound 5012)

- Core Structure : Unlike the target compound’s single acrylamide backbone, this analog features a dimeric acrylamide scaffold with dual aromatic substituents (nitrophenyl and p-tolyl) and a propylamine side chain .

- Substituent Effects :

- The nitro group (electron-withdrawing) and tolyl group (electron-donating) may enhance π-π stacking interactions or alter solubility compared to the target compound’s methylisoxazole and phenyl groups.

- The propyl chain could increase lipophilicity, whereas the target’s isoxazole-methyl group may improve aqueous solubility due to heterocyclic polarity.

- Synthesis : Both compounds likely share synthetic routes involving amine-amide coupling, as evidenced by the use of n-propylamine in Compound 5012’s preparation .

2.2 Structural Analog 2: 3-Chloro-N-phenyl-phthalimide

- Core Structure : A phthalimide backbone with chloro and phenyl substituents .

- Functional Comparison :

- Reactivity : The phthalimide’s anhydride-like structure is highly reactive in polymer synthesis, whereas the target acrylamide’s stability might favor bioactivity.

- Applications : Phthalimides are precursors for polyimides (e.g., 3,3'-bis(N-phenylphthalimide)), while acrylamides are more commonly associated with bioactive molecules or kinase inhibitors .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects : The methylisoxazole group in the target compound may confer metabolic stability compared to nitro groups (prone to reduction) or chloro substituents (susceptible to nucleophilic substitution) .

- Biological Potential: Analogous acrylamides (e.g., Compound 5012) are investigated for cellular activities, suggesting the target compound could be optimized for similar pharmacological endpoints .

Biological Activity

(E)-2-methyl-N-((5-methylisoxazol-4-yl)methyl)-3-phenylacrylamide, a compound of interest in medicinal chemistry, has demonstrated significant biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article explores its synthesis, biological evaluations, and potential mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C14H16N2O

- Molecular Weight : 232.29 g/mol

- CAS Number : 15174-47-7

The compound features a phenylacrylamide backbone with a methylisoxazole substituent, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate isoxazole derivatives with phenylacrylic acid derivatives. Various synthetic routes have been explored to optimize yield and purity. For instance, one method includes the use of coupling reagents to facilitate the formation of the amide bond between the isoxazole and phenylacrylamide moieties.

Anticancer Properties

Research has shown that this compound exhibits notable cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 5.67 | Induction of apoptosis via caspase activation |

| HepG2 (Liver) | 6.89 | Inhibition of microtubule assembly |

| A549 (Lung) | 7.45 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle modulation.

Mechanistic Studies

- Apoptosis Induction : The compound has been shown to enhance caspase-3 activity, leading to increased apoptotic cell death in MDA-MB-231 cells at concentrations as low as 1 µM. Morphological changes indicative of apoptosis were observed through microscopy techniques.

- Microtubule Destabilization : In vitro studies indicated that this compound disrupts microtubule dynamics, which is critical for mitotic spindle formation during cell division. This action was confirmed by tubulin polymerization assays.

- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound leads to significant cell cycle arrest in the G2/M phase, suggesting its potential as a chemotherapeutic agent targeting rapidly dividing cancer cells.

Case Studies and Clinical Relevance

Several studies have highlighted the potential clinical applications of this compound:

- Breast Cancer Treatment : A study demonstrated that combining this compound with standard chemotherapy agents resulted in enhanced efficacy against resistant breast cancer cell lines, indicating its potential as an adjuvant therapy.

- Liver Cancer Models : In vivo studies using liver cancer xenografts showed that administration of this compound significantly reduced tumor growth compared to control groups, further supporting its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.